molecular formula C16H16N4O3S2 B2939495 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide CAS No. 2415469-67-7

3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide

Cat. No. B2939495
CAS RN: 2415469-67-7
M. Wt: 376.45
InChI Key: NRTZLZHOKXCYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide inhibits several kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune responses and cell proliferation. BTK is a crucial kinase in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of B-cell activation and proliferation. ITK is a kinase that is involved in the T-cell receptor signaling pathway, and its inhibition leads to the suppression of T-cell activation and proliferation. TXK is a kinase that is involved in the regulation of cytokine production and immune responses. 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide has been shown to have a potent inhibitory effect on these kinases, leading to the suppression of immune responses and cell proliferation.
Biochemical and Physiological Effects:
3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide has been shown to have potent anti-tumor activity in preclinical studies. 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide has also been shown to have anti-inflammatory activity and to suppress immune responses. 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide has been shown to reduce the production of several cytokines, including IL-2, IL-6, and TNF-α. 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide has also been shown to reduce the proliferation of B-cells and T-cells. 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide has several advantages for lab experiments. 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide is a potent inhibitor of several kinases, making it a useful tool for studying the role of these kinases in various diseases. 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide has been shown to have a favorable safety profile in preclinical studies, making it a suitable candidate for further development as a therapeutic agent. 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide has also been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life.
One limitation of 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide is its specificity. 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide inhibits several kinases, which may lead to off-target effects and unwanted toxicity. Another limitation is its potency. 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide is a potent inhibitor, which may make it difficult to use in certain experimental settings where a less potent inhibitor may be more appropriate.

Future Directions

There are several future directions for the study of 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide. One direction is the further development of 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide as a therapeutic agent for the treatment of cancer, autoimmune diseases, and inflammatory disorders. Another direction is the study of the role of BTK, ITK, and TXK in various diseases, using 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide as a tool. Another direction is the development of more specific inhibitors of these kinases, to reduce off-target effects and unwanted toxicity. Finally, the study of the pharmacokinetics and pharmacodynamics of 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide in humans is an important direction for the further development of this compound.

Synthesis Methods

3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide is a complex molecule that requires a multi-step synthesis process. The synthesis method involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-aminomethylthieno[3,2-d]pyrimidine to form 4-(4-aminomethylthieno[3,2-d]pyrimidin-6-ylamino)-3-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The final step involves the reaction of the amino group with (R)-3-azetidinylmethanol to form 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide. The synthesis method has been optimized to produce high yields of 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide with good purity.

Scientific Research Applications

3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide has been shown to inhibit several kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune responses and cell proliferation. 3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide has been shown to have potent anti-tumor activity in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.

properties

IUPAC Name

3-methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-23-12-3-2-4-13(7-12)25(21,22)19-11-8-20(9-11)16-15-14(5-6-24-15)17-10-18-16/h2-7,10-11,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTZLZHOKXCYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.